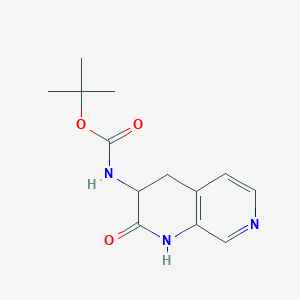
2-Aminopyridine-3,4-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Aminopyridine-3,4-dicarboxylic acid is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of an amino group at the second position and two carboxylic acid groups at the third and fourth positions on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminopyridine-3,4-dicarboxylic acid typically involves the functionalization of pyridine derivatives. One common method includes the nitration of pyridine followed by reduction to introduce the amino group. The carboxylic acid groups can be introduced through carboxylation reactions using carbon dioxide and appropriate catalysts .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration and reduction processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
化学反応の分析
Types of Reactions: 2-Aminopyridine-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid groups can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Nitro-2-pyridine-3,4-dicarboxylic acid.
Reduction: 2-Aminopyridine-3,4-dimethanol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学的研究の応用
2-Aminopyridine-3,4-dicarboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: It is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: It is utilized in the development of advanced materials, such as polymers and catalysts.
作用機序
The mechanism of action of 2-Aminopyridine-3,4-dicarboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the carboxylic acid groups can participate in coordination with metal ions. These interactions can modulate enzyme activity, influence signal transduction pathways, and alter cellular processes .
類似化合物との比較
2-Aminopyridine: Lacks the carboxylic acid groups, making it less versatile in coordination chemistry.
2-Amino-6-methylpyridine: Contains a methyl group, which alters its reactivity and steric properties.
2,6-Diaminopyridine: Has an additional amino group, leading to different hydrogen bonding patterns and reactivity.
Uniqueness: 2-Aminopyridine-3,4-dicarboxylic acid is unique due to the presence of both amino and carboxylic acid groups on the pyridine ring. This combination allows for diverse chemical reactivity and the ability to form complex coordination compounds, making it valuable in various scientific and industrial applications .
特性
分子式 |
C7H6N2O4 |
|---|---|
分子量 |
182.13 g/mol |
IUPAC名 |
2-aminopyridine-3,4-dicarboxylic acid |
InChI |
InChI=1S/C7H6N2O4/c8-5-4(7(12)13)3(6(10)11)1-2-9-5/h1-2H,(H2,8,9)(H,10,11)(H,12,13) |
InChIキー |
CGJVVTAHFWEBIX-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C(=C1C(=O)O)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


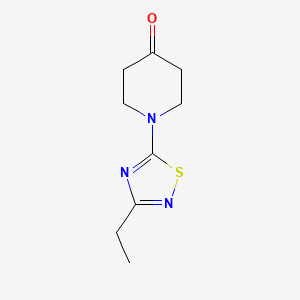
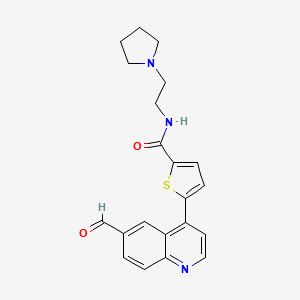
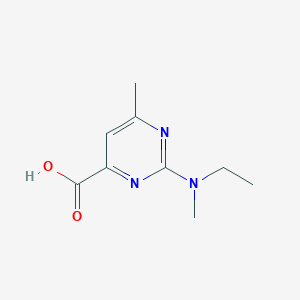
![(2-fluorophenyl)methyl N-[1-[(5-acetylfuran-2-yl)methyl]pyrazol-4-yl]carbamate](/img/structure/B13940445.png)
![4-Chloro-6-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13940454.png)
![2-Naphthalenecarboxylic acid, 8-phenoxy-4-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13940461.png)
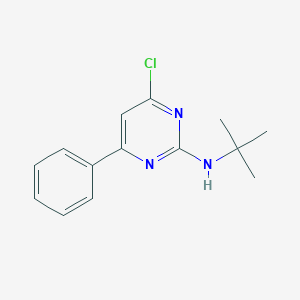

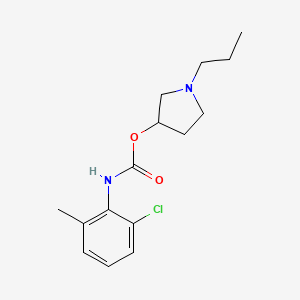
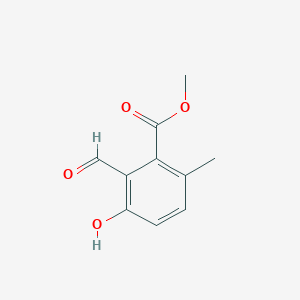
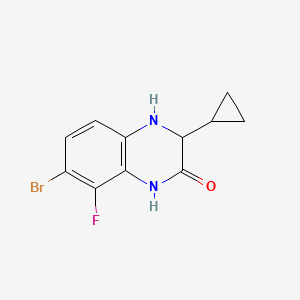
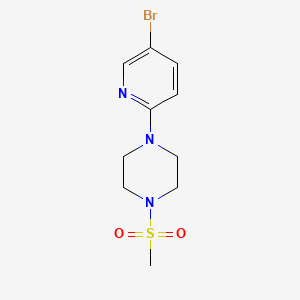
![4-[2-(3,5-Dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-morpholine](/img/structure/B13940520.png)
